

physical characteristics of 3,4-Difluoro-5-hydroxybenzoic acid

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Compound of Interest

Compound Name: 3,4-Difluoro-5-hydroxybenzoic acid

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An In-depth Technical Guide to the Physical Characteristics of **3,4-Difluoro-5-hydroxybenzoic Acid**

Introduction

3,4-Difluoro-5-hydroxybenzoic acid, with the Chemical Abstracts Service (CAS) number 749230-45-3, is a halogenated aromatic acid of significant interest in medicinal chemistry and materials science.^[1] Its structural framework, featuring a benzoic acid core functionalized with two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, imparts a unique combination of chemical reactivity, acidity, and potential for intermolecular interactions. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the development of antibiotics and central nervous system agents, where fluorine substitution can enhance metabolic stability and binding affinity.^[1]

This technical guide provides a comprehensive analysis of the core physical characteristics of **3,4-Difluoro-5-hydroxybenzoic acid**. We will delve into its fundamental properties, present detailed, field-proven protocols for their experimental determination, and explain the underlying chemical principles that govern these characteristics. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.

Summary of Physical Characteristics

The following table summarizes the key physical and chemical identifiers for **3,4-Difluoro-5-hydroxybenzoic acid**. While extensive experimental data for this specific molecule is not widely published, the values and characteristics presented are based on data from closely related analogs and established structure-property relationships.

Property	Data / Expected Value	Source(s)
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[1] [2]
Molecular Weight	174.10 g/mol	[1]
Appearance	Expected to be a white to off-white crystalline solid	Inferred
Melting Point (°C)	Predicted: 170-185	Inferred [3] [4]
Aqueous Solubility	Predicted to have moderate to high aqueous solubility	Inferred [5]
pKa (acid dissociation constant)	Predicted: ~3.5 (Carboxylic), ~8.5 (Phenolic)	Inferred [6] [7]
Storage Conditions	2-8°C, dry environment	[1]

Detailed Analysis of Physical Properties

Melting Point: A Gauge of Purity and Lattice Energy

The melting point of a crystalline solid is a critical indicator of its purity and the strength of its crystal lattice forces. For **3,4-Difluoro-5-hydroxybenzoic acid**, the presence of polar functional groups (carboxyl, hydroxyl) and fluorine atoms facilitates strong intermolecular hydrogen bonding and dipole-dipole interactions, resulting in a relatively high melting point for a molecule of its size. Impurities disrupt this crystalline lattice, typically causing a depression and broadening of the melting range.[\[8\]](#)[\[9\]](#)

Based on isomers like 3,4-difluoro-2-hydroxybenzoic acid (m.p. 174-178 °C), a melting point in the range of 170-185 °C is a reasonable prediction.[\[3\]](#)[\[4\]](#)

This protocol describes a standard method for accurately determining the melting point range of a solid organic compound.

Causality: The methodology relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for a precise observation of the phase transition from solid to liquid.[\[10\]](#) A fast ramp rate can lead to "thermal lag," where the thermometer reading is lower than the actual temperature of the sample, resulting in an inaccurate measurement.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. A coarse sample will not pack well and will melt unevenly.[\[11\]](#)
- **Capillary Loading:** Load a small amount of the powdered sample (1-2 mm height) into a capillary tube sealed at one end. Tap the tube gently to pack the sample tightly at the bottom.[\[8\]](#)
- **Initial Fast Run (Optional):** If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough range.[\[10\]](#)
- **Accurate Measurement:**
 - Set the starting temperature on the apparatus to at least 20 °C below the expected or observed approximate melting point.
 - Set the heating ramp rate to a slow value, typically 1-2 °C/minute.[\[10\]](#)
 - Insert the capillary tube into the heating block.
- **Observation and Recording:**
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Record the temperature (T2) at which the last crystal of the solid melts completely.
 - The melting point is reported as the range T1-T2. A pure compound typically has a sharp melting range of 1-2 °C.[\[8\]](#)
- **Mixed Melting Point for Identification:** To confirm the identity of an unknown sample suspected to be the target compound, mix it 50:50 with an authentic standard. If there is no

depression in the melting point of the mixture, the unknown is identical to the standard.[9]

Solubility: A Critical Parameter for Drug Development

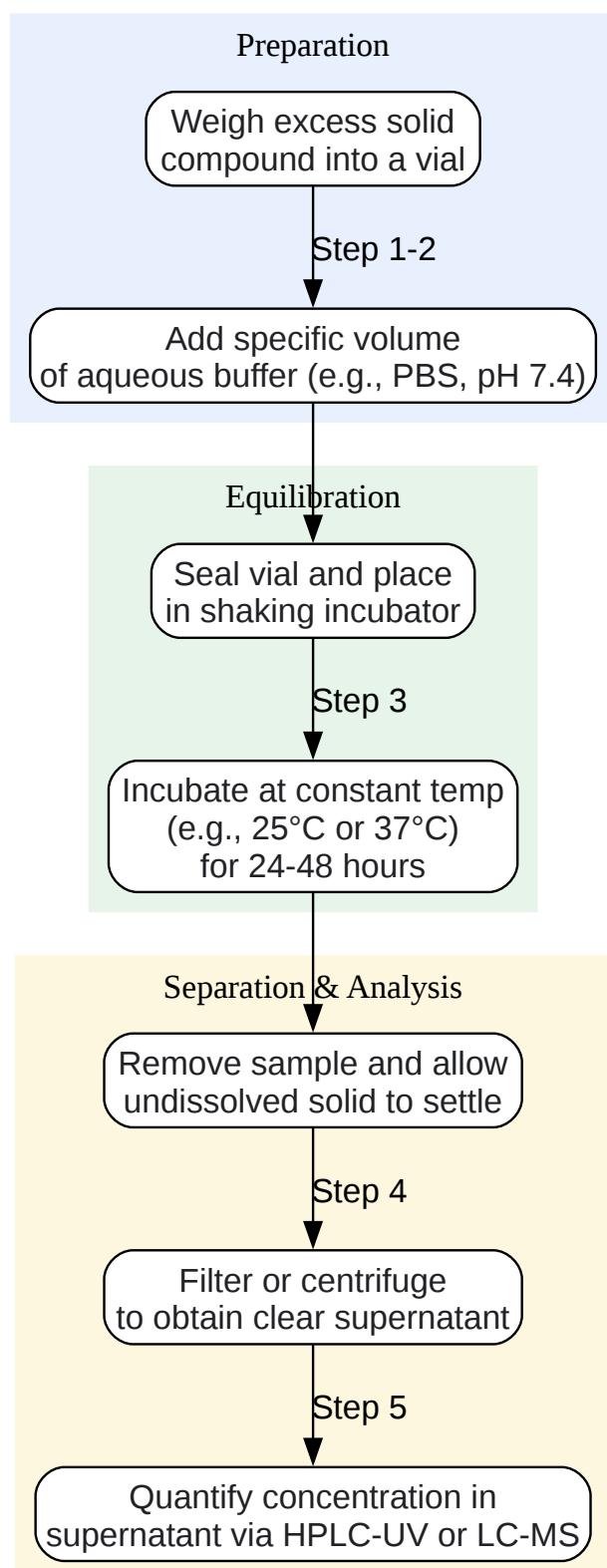
Solubility is a crucial property in drug discovery, influencing everything from in vitro assay reliability to in vivo bioavailability.[12] For **3,4-Difluoro-5-hydroxybenzoic acid**, the polar hydroxyl and carboxylic acid groups are capable of hydrogen bonding with water, suggesting moderate to good aqueous solubility. The fluorine atoms can also participate in weaker hydrogen bonds, further influencing solvation.

In drug development, two types of solubility are typically measured:

- Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It's a high-throughput screen used in early discovery.[13][14]
- Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for solubility measurement and is critical for later-stage development and formulation.[13][15]

This protocol is the benchmark method recommended by regulatory bodies like the World Health Organization (WHO) for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[15]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period with agitation allows sufficient time for the dissolution process to complete.[16] The final analysis of the supernatant provides the maximum concentration of the compound that can be dissolved under the specified conditions.

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Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

- Preparation: Add an excess amount of the solid compound to a vial to ensure that a saturated solution can be formed.[15]
- Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. For biopharmaceutical classification, testing is typically done at pH 1.2, 4.5, and 6.8.[15]
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[16]
- Separation: After incubation, remove the vials and allow the contents to settle. Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation. This step is critical to avoid artificially high concentration readings from suspended microparticles.
- Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[16] The result is reported in units such as µg/mL or mM.

Acidity (pKa): Predicting Ionization State

The pKa value quantifies the acidity of a functional group. **3,4-Difluoro-5-hydroxybenzoic acid** is a polyprotic acid with two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

- Carboxylic Acid Proton: Expected to be the more acidic of the two. The acidity of benzoic acid ($pK_a \approx 4.2$) is significantly increased by the two strongly electron-withdrawing fluorine atoms via the inductive effect, which stabilizes the resulting carboxylate anion. A pKa in the range of 3.0-3.5 is a reasonable prediction.
- Phenolic Proton: The acidity of phenol ($pK_a \approx 10.0$) is also enhanced by the electron-withdrawing fluorine atoms. A pKa in the range of 8.0-9.0 is expected.[6][7]

Knowing the pKa values is essential for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.

Acid-Base Equilibria of the Target Compound.

This spectrometric method is highly effective for phenolic compounds, as the UV-Vis absorbance spectrum of the phenolate ion is typically different from that of the protonated phenol.[17]

Causality: The method leverages Beer-Lambert's law. As the pH of the solution is changed, the equilibrium between the acidic (HA) and basic (A⁻) forms of the molecule shifts. If HA and A⁻ have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change sigmoidally with pH. The inflection point of this sigmoidal curve corresponds to the pH at which [HA] = [A⁻], which is the definition of the pKa.[17][18]

Step-by-Step Methodology:

- **Stock Solution:** Prepare a concentrated stock solution of **3,4-Difluoro-5-hydroxybenzoic acid** in a suitable solvent (e.g., methanol or DMSO).
- **Buffer Preparation:** Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
- **Sample Preparation:** In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pKa.
- **Spectrometric Measurement:** Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at each pH.[17]
- **Data Analysis:**
 - Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
 - Plot the absorbance at this wavelength against the pH of the solution.

- Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the experimental pKa.[\[18\]](#) Two inflection points will be observed, corresponding to the carboxylic and phenolic pKa values.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ^1H NMR (Proton NMR):
 - Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as distinct signals, likely doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. Their chemical shifts will be downfield (likely > 7.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing groups.[\[19\]](#)[\[20\]](#)
 - Hydroxyl and Carboxyl Protons: These will appear as broad singlets. The carboxylic acid proton will be significantly downfield (10-13 ppm), while the phenolic proton will be in the range of 5-10 ppm. Their exact positions are highly dependent on solvent and concentration.[\[21\]](#)[\[22\]](#)
- ^{13}C NMR (Carbon NMR):
 - Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically in the 165-175 ppm range.[\[21\]](#)
 - Aromatic Carbons: Seven distinct signals are expected. Carbons directly attached to the highly electronegative fluorine and oxygen atoms will be shifted significantly downfield. The C-F and C-O carbons will show characteristic large one-bond and smaller multi-bond coupling constants (J-coupling) with the respective heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm^{-1} . This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[23]
- O-H Stretch (Phenol): A less broad O-H stretching band around 3200-3600 cm^{-1} . This may be superimposed on the carboxylic acid O-H band.
- C=O Stretch (Carbonyl): A strong, sharp absorption peak is expected around 1680-1710 cm^{-1} . Conjugation with the aromatic ring lowers the frequency from that of a typical saturated carboxylic acid.[23][24]
- C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm^{-1} , are characteristic of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak (M^+): In Electron Ionization (EI-MS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 174.10. [25]
- Key Fragmentation: A prominent fragmentation pathway for benzoic acids is the loss of a hydroxyl radical ($\cdot\text{OH}$, mass 17) followed by the loss of carbon monoxide (CO, mass 28). A very common fragment is the loss of the entire carboxyl group as COOH (mass 45) or CO_2 (mass 44) from the molecular ion.[26][27]

Conclusion

3,4-Difluoro-5-hydroxybenzoic acid is a multifaceted molecule whose physical properties are dictated by a delicate interplay of its functional groups. Its predicted high melting point, moderate aqueous solubility, and distinct acidic character make it a compound with both challenges and opportunities for drug development and materials science. The experimental protocols and theoretical explanations provided in this guide offer a robust framework for

scientists to accurately characterize this compound, enabling its effective utilization in research and development. A thorough understanding of these foundational characteristics is the first step toward unlocking the full potential of this versatile chemical entity.

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